

Application Note: Map3K14-IN-173 In Vitro Kinase Assay Optimization

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Compound of Interest

Compound Name: Map3K14-IN-173

CAS No.: 2113617-02-8

Cat. No.: B608859

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Abstract

This application note details the optimization and execution of a biochemical in vitro kinase assay for **Map3K14-IN-173**, a highly potent and selective inhibitor of NF- κ B-inducing kinase (NIK/MAP3K14). NIK is the central activator of the non-canonical NF- κ B signaling pathway, a critical driver in B-cell malignancies and autoimmune disorders. **Map3K14-IN-173** exhibits single-digit nanomolar potency (

nM).[1][2] Accurate characterization of such tight-binding inhibitors requires rigorous assay design to avoid "titration limit" artifacts. This guide provides a self-validating protocol using the ADP-Glo™ detection platform, emphasizing enzyme linearity, ATP

determination, and tight-binding kinetic considerations.

Biological Context & Mechanism

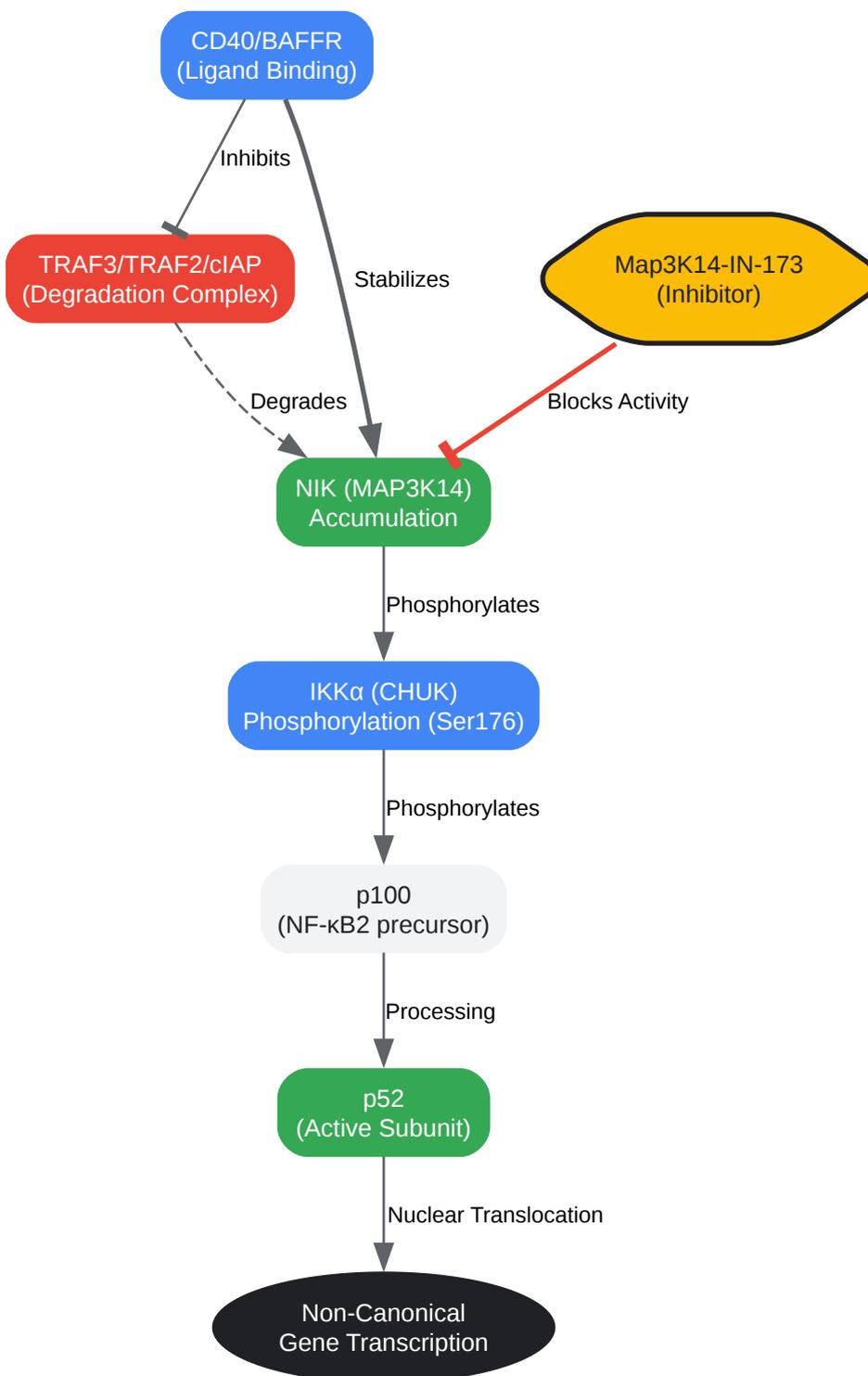
NIK is a serine/threonine kinase (MAP3K14) that functions as the master regulator of the non-canonical NF- κ B pathway. Under basal conditions, NIK is constitutively degraded by the TRAF3-TRAF2-cIAP complex. Upon receptor signaling (e.g., CD40, BAFFR), this degradation complex is disrupted, leading to NIK accumulation. Stabilized NIK phosphorylates IKK

(CHUK) at Ser176, activating it to phosphorylate p100, which is then processed to p52, driving gene transcription.

Map3K14-IN-173 is an ATP-competitive inhibitor designed to block NIK kinase activity, thereby preventing IKK

activation and downstream p52 generation.

Pathway Visualization



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Figure 1: The non-canonical NF- κ B signaling cascade and the site of action for **Map3K14-IN-173**.

Compound Profile: **Map3K14-IN-173**[1][2][3][4][5][6][7]

- Chemical Name: (R)-5-(2-((5-cyano-2-methyl-4-(2-morpholinoethyl)phenyl)amino)pyrimidin-4-yl)-3-(hydroxymethyl)-3-methylindoline-7-carbonitrile[2]
- CAS Number: 2113617-02-8[2][3]
- Molecular Weight: 509.61 g/mol [2]
- Reported Potency:
nM (Autophosphorylation),
nM (Cellular p-IKK
).[2]
- Solubility: Soluble in DMSO (up to 40 mg/mL).[4] Insoluble in water.
- Storage: Powder at -20°C (3 years). In DMSO at -80°C (6 months). Avoid freeze-thaw cycles.[5][6]

Assay Design & Optimization Principles

To accurately measure the potency of **Map3K14-IN-173**, we utilize a luminescent ADP detection assay (e.g., ADP-Glo™). This assay is universal, robust, and less prone to interference than fluorescence-based methods for this target.

Critical Optimization Parameters

- Enzyme Source: Recombinant Human NIK (residues 318-947). Note: Full-length NIK is unstable; the kinase domain is preferred.

- Substrate: Recombinant Kinase-Dead IKK

(K44M). Rationale: Using a physiological protein substrate yields more relevant kinetics than generic peptides (e.g., MBP).

- Buffer Chemistry: NIK requires reducing agents (DTT) for stability.

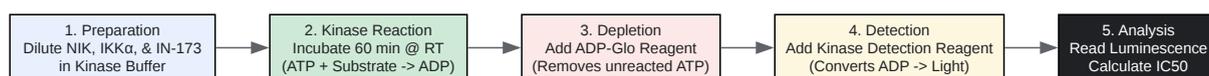
- Tight-Binding Limit: Since **Map3K14-IN-173** has a low nanomolar

, the enzyme concentration

must be kept low (ideally

nM) to avoid stoichiometric titration, or the data must be fit using the Morrison equation.

Experimental Workflow



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Figure 2: Step-by-step workflow for the ADP-Glo™ NIK Kinase Assay.

Detailed Protocol

Reagents & Buffers

- Kinase Buffer (1X): 50 mM Tris-HCl (pH 7.5), 10 mM MgCl

, 1 mM DTT, 0.01% BSA, 0.005% Brij-35.

- Note: Add DTT fresh immediately before use.

- Enzyme: Recombinant Human NIK (318-947), 0.1 µg/µL stock.

- Substrate: Recombinant IKK

(K44M) or Myelin Basic Protein (MBP) if IKK

is unavailable.

- ATP: Ultra-pure ATP (10 mM stock).
- Inhibitor: **Map3K14-IN-173** (10 mM in DMSO).

Optimization Experiments (Pre-Validation)

Before running the inhibitor curve, perform these checks to ensure assay validity.

A. Enzyme Linearity & Time Course

Determine the linear range of the reaction to ensure initial velocity conditions.

- Prepare a 2-fold serial dilution of NIK (e.g., 0 to 50 nM).
- Incubate with fixed Substrate (0.2 mg/mL) and ATP (10 μ M) for 30, 60, and 90 minutes.
- Goal: Select an enzyme concentration () and time () where signal is linear () and Signal-to-Background (S/B) > 5.
 - Target: Typically 1-5 nM NIK for 60 minutes.

B. ATP

Determination

Map3K14-IN-173 is ATP-competitive.^[1] To compare

values across studies, the ATP concentration should be near the

- Fix NIK at optimal concentration (e.g., 2 nM).
- Titrate ATP (0 to 200 μ M) with fixed substrate.

- Fit data to Michaelis-Menten equation.[7]
 - Expected
for NIK:10 - 50 μ M (depending on substrate).
 - Protocol ATP: Set at
or 10 μ M (standard screening concentration).

Map3K14-IN-173 Dose-Response Protocol

Objective: Determine

under balanced conditions.

- Compound Preparation:
 - Prepare 100X compound stocks in 100% DMSO (3-fold serial dilution, 10 points). Top concentration: 10 μ M (Final assay top: 100 nM).
 - Dilute 1:25 in Kinase Buffer to generate 4X working solutions (4% DMSO).
- Reaction Setup (384-well plate, 10 μ L volume):
 - 2.5 μ L 4X **Map3K14-IN-173** (or DMSO control).
 - 2.5 μ L 4X NIK Enzyme (Final: ~2 nM).
 - Pre-incubation: 15 mins at RT (allows inhibitor binding).[8]
 - 5.0 μ L 2X ATP/Substrate Mix (Final: 10 μ M ATP, 0.2 mg/mL IKK).
- Incubation:
 - Seal plate and incubate for 60 minutes at Room Temperature (22-25°C).
- Detection (ADP-Glo):

- Add 10 μ L ADP-Glo Reagent. Incubate 40 min (stops kinase, depletes ATP).[6]
- Add 20 μ L Kinase Detection Reagent.[5] Incubate 30 min (converts ADP to light).
- Data Analysis:
 - Measure Luminescence (RLU).
 - Normalize to controls:
 - Inhibition (DMSO + Enzyme),
 - Inhibition (No Enzyme).
 - Fit using 4-parameter logistic (4PL) regression.

Data Analysis & Interpretation

Reference Data Table

Parameter	Optimal Condition	Notes
Enzyme [E]	1 - 5 nM	Keep low to avoid ligand depletion (Tight binding).
ATP Conc.	10 - 20 μ M	Near ensures sensitivity to ATP-competitive inhibitors.
Incubation	60 min	Ensure signal is within linear velocity phase.
DMSO Limit		NIK is sensitive to high solvent loads.
Expected	1.0 - 5.0 nM	For Map3K14-IN-173 (Assay dependent).

Tight-Binding Warning

If the calculated

is close to half the enzyme concentration (e.g., nM and nM), the standard 4PL fit is invalid because the assumption fails.

- Solution: Use the Morrison Equation for fitting:

Where

is the apparent inhibition constant.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Signal / Low S/B	Inactive Enzyme or ATP hydrolysis	Use fresh DTT (critical for NIK). Ensure ATP is ultra-pure. Verify enzyme specific activity. [6] [9]
High Background	Autophosphorylation or ATP contamination	Use Kinase-Dead IKK substrate. Reduce Enzyme concentration.
IC50 Shift (Right)	High Enzyme Concentration	Reduce [NIK] to < 2 nM. [1] Check for "Wall effect" (depletion).
IC50 Shift (Left)	Incubation too short	Ensure equilibrium is reached (pre-incubate inhibitor for 15-30 min).

References

- Kargbo, R. B., et al. (2017).[\[2\]](#) "Discovery of (R)-5-(2-((5-Cyano-2-methyl-4-(2-morpholinoethyl)phenyl)amino)pyrimidin-4-yl)-3-(hydroxymethyl)-3-methylindoline-7-

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